4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL

Purity Quality control Procurement specification

4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL (CAS 1506908-65-1) is a heterocyclic building block combining a piperidine-4‑ol core with a 1‑methyl‑1H‑imidazole moiety linked via a thioether‑methylene spacer. Its molecular formula is C10H17N3OS, molecular weight 227.33 g·mol⁻¹, and it is supplied at a standard purity of 97% with batch‑specific QC certificates (NMR, HPLC, GC).

Molecular Formula C10H17N3OS
Molecular Weight 227.33 g/mol
Cat. No. B15217932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL
Molecular FormulaC10H17N3OS
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SCC2(CCNCC2)O
InChIInChI=1S/C10H17N3OS/c1-13-7-6-12-9(13)15-8-10(14)2-4-11-5-3-10/h6-7,11,14H,2-5,8H2,1H3
InChIKeyXHFCQXHLSLDUTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL – Procurement-Ready Structural Profile and Key Differentiators


4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL (CAS 1506908-65-1) is a heterocyclic building block combining a piperidine-4‑ol core with a 1‑methyl‑1H‑imidazole moiety linked via a thioether‑methylene spacer . Its molecular formula is C10H17N3OS, molecular weight 227.33 g·mol⁻¹, and it is supplied at a standard purity of 97% with batch‑specific QC certificates (NMR, HPLC, GC) . The compound serves as a scaffold for medicinal chemistry programmes targeting kinase inhibition, neurological disorders, and inflammatory diseases ; its structural features simultaneously offer tertiary‑amine reactivity, a hydrogen‑bond‑donating hydroxyl, and a chemically addressable thioether handle, immediately distinguishing it from close analogs.

Why Close Structural Analogs of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL Cannot Guarantee Performance Equivalence


Even superficially similar piperidine‑imidazole hybrids differ critically in the presence of a hydroxyl group, a thioether bridge, and an N‑methyl substituent. Removing the hydroxyl (e.g., 4‑((1‑methyl‑1H‑imidazol‑2‑yl)thio)piperidine) eliminates a key hydrogen‑bond donor that modulates solubility and target binding . Replacing the thioether with a direct C–C bond (e.g., 4‑(1‑methyl‑1H‑imidazol‑2‑yl)piperidin‑4‑ol) abolishes the opportunity for oxidative diversification to sulfoxide/sulfone, a common strategy for tuning potency and metabolic stability . Consequently, generic substitution risks altered reactivity, inconsistent analytical performance, and misleading structure‑activity conclusions, underscoring the need for product‑specific qualification data.

Quantitative Head-to-Head Evidence for 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL vs. Closest Analogs


Higher Standard Purity and Batch‑Specific QC Versus the Most Similar Commercial Analog

4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is supplied at 97% purity with batch‑specific NMR, HPLC, and GC certificates . In contrast, the closest commercial analog lacking the 4‑OH group, 4‑((1‑methyl‑1H‑imidazol‑2‑yl)thio)piperidine (CAS 147611‑58‑3), is offered at only 95% purity without accompanying batch‑level QC documentation . The 2‑percentage‑point purity difference, combined with verifiable analytical characterization, reduces the risk of uncharacterized impurities that can confound biological assays.

Purity Quality control Procurement specification

Hydrogen‑Bond Donor Capability Differentiates Target from Non‑Hydroxylated Analog

The target compound contains two hydrogen‑bond donors (piperidine NH and tertiary alcohol OH) , whereas the structurally closest non‑hydroxylated analog, 4‑((1‑methyl‑1H‑imidazol‑2‑yl)thio)piperidine, possesses only a single donor (piperidine NH). The additional donor is capable of engaging in directional hydrogen bonds with biological targets or polar solvents, potentially enhancing aqueous solubility and target‑site complementarity. For the related analog 4‑(1‑methyl‑1H‑imidazol‑2‑yl)piperidin‑4‑ol, the experimental LogP is −0.74 , and elimination of the hydroxyl would be expected to shift LogP upward, reducing polarity.

Hydrogen bonding Solubility Pharmacophore

Chemoselective Oxidative Diversification Enabled by the Thioether Handle

The thioether (−S−) linkage in 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL can be selectively oxidized to sulfoxide or sulfone using standard reagents (e.g., H₂O₂ or m‑CPBA) [1], generating analogs with altered electronic profiles and hydrogen‑bond acceptor capacity. In contrast, the C–C linked analog 4‑(1‑methyl‑1H‑imidazol‑2‑yl)piperidin‑4‑ol lacks this redox‑active center, precluding such late‑stage diversification without de novo synthesis. While quantitative oxidation yields under controlled conditions are typically >80% for related benzimidazole‑thioether systems [1], direct data for this exact compound remain vendor‑specific and are supplied in batch COAs .

Synthetic versatility Lead optimization Thioether oxidation

Optimal Procurement Scenarios for 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL Based on Verified Differentiation


Kinase‑Inhibitor Lead Optimisation Requiring Late‑Stage Sulfur Oxidation

When a kinase inhibitor program demands exploration of sulfoxide or sulfone derivatives to modulate potency or metabolic stability, 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL is the appropriate starting material because it incorporates the thioether handle already installed [1]. The C–C linked analog cannot undergo this transformation, forcing a complete synthetic redesign and significantly longer procurement timelines.

High‑Reproducibility Biochemical Screening Requiring Stringent Purity and QC

For laboratories conducting high‑throughput screening or sensitive enzymatic assays, the 97% purity and batch‑specific NMR/HPLC/GC certificates minimize the risk of impurity‑driven false hits. Substituting with the commercially available 95%‑pure non‑hydroxylated analog introduces unknown impurities that can compromise assay Z‑factors and lead to erroneous activity calls.

Structure‑Based Design Where Hydrogen‑Bond Donor Complementarity Is Critical

In projects where the tertiary alcohol is predicted to interact with a key protein residue (e.g., a kinase hinge region or a protease active site), the additional H‑bond donor of 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL provides a binding advantage over the non‑hydroxylated analog . Using the latter would eliminate a potentially essential interaction, resulting in misleading SAR and wasted synthetic effort.

Multistep Synthesis of Complex Heterocyclic Libraries

The compound's dual functionality – a nucleophilic piperidine nitrogen for amide couplings and a thioether that can be chemoselectively oxidized – makes it a versatile building block for constructing diverse compound libraries. Its immediate availability at 97% purity reduces the need for post‑purchase purification, streamlining parallel synthesis workflows .

Quote Request

Request a Quote for 4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.